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Compound of Interest

Compound Name: 1-Pentadecanol

Cat. No.: B150567 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the asymmetric synthesis of the natural product

Jaspine B, a potent cytotoxic anhydrophytosphingosine. The synthesis commences with the

readily available long-chain alcohol, 1-pentadecanol, and employs a stereodivergent approach

to establish the critical stereocenters of the target molecule.

Synthetic Strategy Overview
The overall synthetic route is a two-stage process. The first stage involves the oxidation of 1-
pentadecanol to the corresponding aldehyde, pentadecanal. The second stage is a multi-step

asymmetric synthesis of Jaspine B, starting from pentadecanal. This latter stage utilizes a

chiral auxiliary-mediated addition of a lithiated alkoxyallene to pentadecanal to set the

stereochemistry at the C-2 position of the Jaspine B core. Subsequent cyclization, azidation,

and reduction steps complete the synthesis.
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Caption: Overall synthetic workflow from 1-Pentadecanol to Jaspine B.
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Experimental Protocols
Stage 1: Oxidation of 1-Pentadecanol to Pentadecanal
This protocol describes the oxidation of the primary alcohol, 1-pentadecanol, to the aldehyde,

pentadecanal, using Dess-Martin Periodinane (DMP). This method is chosen for its mild

reaction conditions and high efficiency.[1][2][3][4][5]

Materials:

1-Pentadecanol

Dess-Martin Periodinane (DMP)

Dichloromethane (DCM), anhydrous

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask

Magnetic stirrer and stir bar

Argon or Nitrogen inert atmosphere setup

Separatory funnel

Rotary evaporator

Procedure:

To a solution of 1-pentadecanol (1.0 eq) in anhydrous dichloromethane (DCM) (0.1 M) at 0

°C under an inert atmosphere, add Dess-Martin Periodinane (1.2 eq).

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the

reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous

NaHCO₃ and saturated aqueous Na₂S₂O₃.

Stir vigorously until the solid dissolves and the two layers are clear.

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50

mL).

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and

concentrate under reduced pressure using a rotary evaporator.

The crude pentadecanal is typically of sufficient purity for the next step. If necessary, it can

be further purified by column chromatography on silica gel.

Parameter Value

Reactants 1-Pentadecanol, Dess-Martin Periodinane

Solvent Dichloromethane (DCM)

Temperature 0 °C to Room Temperature

Reaction Time 1-2 hours

Typical Yield >95%

Table 1: Summary of the oxidation of 1-pentadecanol.

Stage 2: Asymmetric Synthesis of Jaspine B from
Pentadecanal
This multi-step protocol is adapted from the stereodivergent synthesis of Jaspine B using a

carbohydrate-derived alkoxyallene.[6][7]

Step 2a: Addition of Lithiated Alkoxyallene to Pentadecanal

Materials:

Pentadecanal (from Stage 1)
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Carbohydrate-derived alkoxyallene

n-Butyllithium (n-BuLi) in hexanes

Anhydrous tetrahydrofuran (THF)

Anhydrous diethyl ether (Et₂O)

Saturated aqueous ammonium chloride (NH₄Cl) solution

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Dissolve the carbohydrate-derived alkoxyallene (1.2 eq) in anhydrous THF (0.2 M) in a

flame-dried, argon-purged flask.

Cool the solution to -78 °C in a dry ice/acetone bath.

Add n-butyllithium (1.1 eq) dropwise. Stir the mixture at -78 °C for 30 minutes.

Add a solution of pentadecanal (1.0 eq) in anhydrous THF dropwise.

Stir the reaction mixture at -78 °C for 2 hours.

Quench the reaction by the addition of saturated aqueous NH₄Cl solution.

Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 50 mL).

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and

concentrate in vacuo.

The resulting diastereomeric allenyl alcohols are typically used in the next step without

further purification.

Step 2b: Gold-Catalyzed 5-endo-Cyclization

Materials:
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Crude allenyl alcohol mixture

Gold(I) chloride (AuCl) or other suitable gold catalyst

Anhydrous dichloromethane (DCM)

Procedure:

Dissolve the crude allenyl alcohol mixture in anhydrous DCM (0.1 M).

Add the gold catalyst (e.g., AuCl, 5 mol%) to the solution.

Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

Upon completion, concentrate the reaction mixture and purify by column chromatography on

silica gel to separate the diastereomeric dihydrofurans.

Step 2c: Azidation of the Dihydrofuran Intermediate

Materials:

Separated dihydrofuran diastereomer

Sodium azide (NaN₃)

Cerium(IV) ammonium nitrate (CAN)

Acetonitrile (MeCN)

Procedure:

Dissolve the desired dihydrofuran diastereomer in acetonitrile.

Add sodium azide (3.0 eq) and CAN (2.5 eq) to the solution.

Stir the mixture at 0 °C for 2-4 hours.

Quench the reaction with water and extract with ethyl acetate.
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Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

Purify the crude product by column chromatography.

Step 2d: Reduction to Jaspine B

Materials:

Azido intermediate

Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent

Anhydrous diethyl ether or THF

Procedure:

To a solution of the azido intermediate in anhydrous diethyl ether at 0 °C, carefully add

LiAlH₄ (2.0 eq) in portions.

Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an

additional 2-3 hours.

Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and

water (Fieser workup).

Filter the resulting suspension through Celite, washing the filter cake with ethyl acetate.

Concentrate the filtrate and purify the crude product by column chromatography to yield

Jaspine B.
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Step Key Reagents Solvent Temperature Typical Yield

2a

Pentadecanal,

Chiral

Alkoxyallene, n-

BuLi

THF -78 °C ~75% (crude)

2b
Allenyl Alcohol,

Gold Catalyst
DCM Room Temp.

~80% (for

desired

diastereomer)

2c
Dihydrofuran,

NaN₃, CAN
Acetonitrile 0 °C ~60-70%

2d

Azido

Intermediate,

LiAlH₄

Diethyl Ether 0 °C to RT ~85-95%

Table 2: Summary of the asymmetric synthesis of Jaspine B from pentadecanal.

Signaling Pathways and Logical Relationships
The following diagram illustrates the logical progression of the key transformations in the

asymmetric synthesis of Jaspine B.
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Caption: Logical flow of the asymmetric synthesis of Jaspine B.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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